molecular formula C9H9ClO2 B3024788 1-(4-Chlorophenyl)-2-methoxyethanone CAS No. 30780-45-1

1-(4-Chlorophenyl)-2-methoxyethanone

Cat. No. B3024788
CAS RN: 30780-45-1
M. Wt: 184.62 g/mol
InChI Key: DFVRECUTZCVSSA-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

Equipped with magnetic stirring, (methoxymethyl)-triphenylphosphonium chloride (5.2 g, 15.2 mmol) was suspended in anhydrous tetrahydrofuran at 0° C. under N2 flow. Phenyl lithium, in 1.8 M in di-n-butyl ether (8.4 mL, 15.2 mmol), was added such that the temperature did not exceed 4° C. Mixture remained at 0° C. for 15 minutes, and a solution of 4-chlorobenzonitrile (0.56 g, 4.07 mmol) dissolved in 10 mls of anhydrous tetrahydrofuran was added over 15 minutes. Reaction was warmed to room temperature and continued for another 2 hours. Reaction was quenched with 50 ml of water and mixture was extracted (3×100 mls) with ether. Combined ethers were washed (2×20 mls) brine, and dried over MgSO4. Organics were filtered and concentrated to an amber oil. Oil was loaded on a flash silica gel column and eluted with 10-40% EA/Hex gradient to afford 382 mg of 1-(4-chlorophenyl)-2-methoxy-ethanone. (51% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].C[O:3]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1([Li])C=CC=CC=1.[CH2:31]([O:35][CH2:36][CH2:37][CH2:38][CH3:39])CCC.[Cl:40][C:41]1[CH:48]=CC(C#N)=[CH:43][CH:42]=1>O1CCCC1>[Cl:40][C:41]1[CH:48]=[CH:39][C:38]([C:37](=[O:3])[CH2:36][O:35][CH3:31])=[CH:43][CH:42]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(CCC)OCCCC
Step Three
Name
Quantity
0.56 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 4° C
ADDITION
Type
ADDITION
Details
was added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
continued for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with 50 ml of water and mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted (3×100 mls) with ether
WASH
Type
WASH
Details
Combined ethers were washed (2×20 mls) brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Organics were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an amber oil
WASH
Type
WASH
Details
eluted with 10-40% EA/Hex gradient

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.